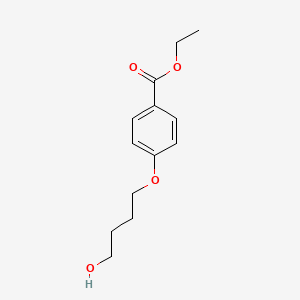

Ethyl 4-(4-hydroxybutoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-hydroxybutoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-16-13(15)11-5-7-12(8-6-11)17-10-4-3-9-14/h5-8,14H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJDUFYAXIUSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-hydroxybutoxy)benzoate (CAS number 69026-14-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for Ethyl 4-(4-hydroxybutoxy)benzoate. The information presented herein is a combination of data extrapolated from closely related compounds and theoretical predictions based on chemical principles.

Introduction

This compound is a chemical compound that belongs to the paraben family of molecules, which are esters of p-hydroxybenzoic acid. While its parent compound, ethylparaben (Ethyl 4-hydroxybenzoate), is a widely studied and utilized preservative, this compound is a less common derivative. Its structure features a 4-hydroxybutoxy ether linkage at the para position of the ethyl benzoate core. This modification is expected to alter its physicochemical properties, such as solubility and lipophilicity, which in turn could influence its biological activity and potential applications in drug development and other scientific research. This guide provides a comprehensive overview of its predicted properties, a proposed synthesis protocol, and an exploration of its potential biological relevance based on the activities of related compounds.

Physicochemical Properties

The introduction of the 4-hydroxybutoxy group is expected to increase the molecular weight, boiling point, and potentially the water solubility (due to the terminal hydroxyl group) compared to ethylparaben. The following table summarizes the predicted and known physicochemical properties.

| Property | Value (Predicted for this compound) | Value (Known for Ethyl 4-hydroxybenzoate) |

| CAS Number | 69026-14-8 | 120-47-8 |

| Molecular Formula | C₁₃H₁₈O₄ | C₉H₁₀O₃ |

| Molecular Weight | 238.28 g/mol | 166.17 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid | White crystalline powder |

| Melting Point | Not available | 115-118 °C |

| Boiling Point | > 300 °C | 297-298 °C |

| Solubility | Predicted to be slightly soluble in water; soluble in organic solvents like ethanol, acetone. | Slightly soluble in water; soluble in ethanol, ether, and acetone.[1] |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~6.90 | Doublet | 2H | Aromatic protons ortho to the ether linkage |

| ~4.30 | Quartet | 2H | -OCH₂CH₃ (ester) |

| ~4.05 | Triplet | 2H | Ar-OCH₂- |

| ~3.70 | Triplet | 2H | -CH₂OH |

| ~1.90 | Multiplet | 2H | Ar-OCH₂CH₂- |

| ~1.75 | Multiplet | 2H | -CH₂CH₂OH |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ (ester) |

| Variable | Singlet | 1H | -OH |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~162.5 | Aromatic C-O (ether) |

| ~131.5 | Aromatic CH (ortho to ester) |

| ~122.0 | Aromatic C (ipso to ester) |

| ~114.0 | Aromatic CH (ortho to ether) |

| ~68.0 | Ar-OCH₂- |

| ~62.0 | -CH₂OH |

| ~60.5 | -OCH₂CH₃ (ester) |

| ~29.0 | Ar-OCH₂CH₂- |

| ~25.5 | -CH₂CH₂OH |

| ~14.0 | -OCH₂CH₃ (ester) |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (alcohol) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ester, conjugated) |

| ~1605, ~1510 | C=C stretch (aromatic) |

| ~1250, ~1050 | C-O stretch (ether and ester) |

Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z = 238. Key fragmentation patterns would likely involve the loss of the ethyl group from the ester (M-29), the ethoxy group from the ester (M-45), and cleavage of the butoxy side chain.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of Ethyl 4-hydroxybenzoate with a suitable 4-carbon electrophile. A plausible route is the reaction with 4-bromo-1-butanol.

Materials:

-

Ethyl 4-hydroxybenzoate

-

4-Bromo-1-butanol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add Ethyl 4-hydroxybenzoate (1 equivalent) and a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (1.5-2 equivalents), to the mixture.

-

Stir the suspension at room temperature for 30 minutes to form the phenoxide.

-

Add 4-bromo-1-butanol (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 4-(4-hydroxybutoxy)benzoate

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of the Putative Mechanism of Action of Ethyl 4-(4-hydroxybutoxy)benzoate Based on Structurally Related Compounds

Executive Summary

This technical guide addresses the mechanism of action of this compound. An extensive review of publicly available scientific literature and databases reveals no direct studies on the specific biological activities or signaling pathways of this compound. However, based on its structural similarity to other well-characterized benzoate derivatives, we can infer potential mechanisms of action. This document provides a detailed overview of the known mechanisms of three structurally related compounds: Ethyl 4-hydroxybenzoate, Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, and Ethyl 3,4-dihydroxybenzoate. By examining their established antimicrobial, anticancer, and hypoxia-inducible factor (HIF) inhibitory activities, we propose a hypothetical mechanism of action and a corresponding experimental framework to investigate this compound. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to guide future research.

Analysis of Structurally Related Compounds

Ethyl 4-hydroxybenzoate (Ethylparaben): Antimicrobial Activity

Ethyl 4-hydroxybenzoate, commonly known as ethylparaben, is widely used as a preservative in pharmaceutical, cosmetic, and food products due to its antimicrobial and antifungal properties.[1][2][3]

Mechanism of Action: The primary mechanism of action of Ethyl 4-hydroxybenzoate is the disruption of microbial cellular functions. It is proposed to inhibit the activity of respiratory and transmission enzyme systems within microbial cells and cause damage to the cell membrane, leading to the inhibition of growth and eventual cell death.[4] This broad-spectrum activity is effective against a wide range of molds, yeasts, and bacteria.[4]

Experimental Protocols:

-

Antimicrobial Susceptibility Testing (Disk Diffusion Assay):

-

Prepare a standardized inoculum of the target microorganism.

-

Inoculate the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Impregnate sterile filter paper discs with a known concentration of Ethyl 4-hydroxybenzoate.

-

Place the discs on the inoculated agar surface.

-

Incubate the plates under optimal conditions for the microorganism.

-

Measure the diameter of the zone of inhibition around the discs.

-

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay):

-

Prepare serial dilutions of Ethyl 4-hydroxybenzoate in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Ethyl 4-[(4-methylbenzyl)oxy] benzoate Complex: Anticancer Activity

This complex has demonstrated significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[5]

Mechanism of Action: The anticancer effect is mediated through the induction of apoptosis. This is achieved by the activation of pro-apoptotic genes, including p53, Bax, Parp, and caspases-3, -8, and -9, and the simultaneous inactivation of the anti-apoptotic gene Bcl2.[5]

Quantitative Data:

| Parameter | Dose of Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Result | Cell Line/Model |

| Cell Growth Inhibition | 0.5 mg/kg | 40.70% | EAC-bearing mice |

| Cell Growth Inhibition | 1.0 mg/kg | 58.98% | EAC-bearing mice |

| Mean Survival Time | 1.0 mg/kg | Increased by >83.07% compared to control | EAC-bearing mice |

| Tumor Weight Reduction | 1.0 mg/kg/day | Four-fold reduction compared to untreated controls | EAC-bearing mice |

Experimental Protocols:

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

-

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):

-

Treat cells with the compound.

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for target genes (e.g., p53, Bax, Bcl2, caspases) and a reference gene (e.g., GAPDH).

-

Analyze the relative gene expression levels using the ΔΔCt method.[5]

-

Signaling Pathway Diagram:

Ethyl 3,4-dihydroxybenzoate (EDHB): HIF-1α Pathway Inhibition and Efflux Pump Inhibition

EDHB is a prolyl hydroxylase (PHD) inhibitor that can modulate the hypoxia-inducible factor (HIF-1α) pathway and also acts as an efflux pump inhibitor in drug-resistant bacteria.[1]

Mechanism of Action:

-

HIF-1α Pathway: Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its degradation. EDHB, as a PHD inhibitor, prevents this hydroxylation, causing the stabilization and accumulation of HIF-1α.[1] HIF-1α then translocates to the nucleus and activates the transcription of various genes involved in cellular adaptation to hypoxia, including those encoding for antioxidant enzymes like heme-oxygenase I.[1]

-

Efflux Pump Inhibition: In drug-resistant bacteria, EDHB can interfere with efflux pumps, which are responsible for extruding antibiotics from the bacterial cell. By inhibiting these pumps, EDHB can potentiate the activity of antibiotics.[7][8]

Experimental Protocols:

-

Western Blot for HIF-1α Stabilization:

-

Culture cells (e.g., L6 myoblasts) under normoxic and hypoxic (e.g., 1% O2) conditions in the presence or absence of EDHB.

-

Extract nuclear proteins from the cells.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Efflux Pump Inhibition Assay (Dye Accumulation):

-

Grow drug-resistant bacteria to the mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer.

-

Load the cells with a fluorescent dye that is a substrate for the efflux pump (e.g., ethidium bromide).

-

Add glucose to energize the cells and initiate efflux.

-

Monitor the fluorescence of the cell suspension over time in the presence and absence of EDHB. A slower decrease in fluorescence in the presence of EDHB indicates efflux pump inhibition.

-

Signaling Pathway Diagram:

Hypothetical Mechanism of Action for this compound

Based on the structures and activities of the related compounds, we propose that this compound may possess a multi-faceted mechanism of action:

-

Antimicrobial Activity: The ethyl benzoate core structure is shared with Ethyl 4-hydroxybenzoate, suggesting a potential for antimicrobial and antifungal properties through the disruption of microbial cell membranes and enzymatic activity. The 4-hydroxybutoxy side chain may influence its solubility and ability to penetrate microbial cell walls.

-

Anticancer Activity: The presence of a flexible ether-linked side chain, similar to Ethyl 4-[(4-methylbenzyl)oxy] benzoate, could allow for interactions with biological targets involved in cell proliferation and apoptosis. It is plausible that this compound could induce apoptosis in cancer cells, potentially through the modulation of p53, Bcl-2 family proteins, and caspases.

-

HIF-1α Pathway Modulation: The hydroxyl group on the butoxy side chain might allow for interaction with the active site of prolyl hydroxylases, similar to EDHB. This could lead to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes. This activity could be relevant in the context of ischemic diseases or cancer.

Proposed Experimental Workflow for Investigating the Mechanism of Action of this compound

To elucidate the mechanism of action of this compound, a systematic experimental approach is recommended.

Experimental Workflow Diagram:

Conclusion

While there is currently no direct evidence detailing the mechanism of action of this compound, a review of structurally similar compounds provides a strong foundation for hypothesizing its potential biological activities. The shared structural motifs suggest that it may exhibit antimicrobial, anticancer, and/or HIF-1α modulatory effects. The proposed experimental workflow offers a clear and logical path to systematically investigate these possibilities. Further research is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound, which may hold promise for various therapeutic applications.

References

- 1. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]

Spectroscopic Data of Ethyl 4-(4-hydroxybutoxy)benzoate: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 4-(4-hydroxybutoxy)benzoate. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~6.95 | Doublet | 2H | Aromatic protons meta to the ester group |

| 4.35 | Quartet | 2H | -OCH₂CH₃ (ethyl ester) |

| 4.10 | Triplet | 2H | Ar-OCH₂- (butoxy chain) |

| 3.70 | Triplet | 2H | -CH₂OH (butoxy chain) |

| ~1.90 | Multiplet | 2H | Ar-O-CH₂CH₂- (butoxy chain) |

| ~1.75 | Multiplet | 2H | -CH₂CH₂OH (butoxy chain) |

| 1.38 | Triplet | 3H | -OCH₂CH₃ (ethyl ester) |

| (variable) | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (ester) |

| ~163.0 | Aromatic C-O |

| ~131.5 | Aromatic CH (ortho to ester) |

| ~122.0 | Aromatic C (ipso to ester) |

| ~114.5 | Aromatic CH (meta to ester) |

| ~68.0 | Ar-OCH₂- (butoxy chain) |

| ~62.5 | -CH₂OH (butoxy chain) |

| ~60.5 | -OCH₂CH₃ (ethyl ester) |

| ~29.0 | Ar-O-CH₂CH₂- (butoxy chain) |

| ~25.5 | -CH₂CH₂OH (butoxy chain) |

| ~14.5 | -OCH₂CH₃ (ethyl ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ester) |

| ~1605, ~1510 | Medium-Strong | Aromatic C=C stretch |

| ~1275 | Strong | Aryl-O stretch (ester) |

| ~1100 | Strong | C-O stretch (alcohol and ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 238 | [M]⁺, Molecular ion |

| 221 | [M - OH]⁺ |

| 193 | [M - OCH₂CH₃]⁺ |

| 165 | [M - C₄H₈OH]⁺ |

| 138 | [HO-Ar-COOH]⁺ |

| 121 | [HO-Ar-C=O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; vortexing or gentle sonication can be used to aid dissolution.[1]

-

Instrument Setup : Insert the NMR tube into the spectrometer.[3] The instrument is then tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).[1]

-

Data Acquisition :

-

Locking : The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[1]

-

Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[1] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing : The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Samples (KBr Pellet) : Grind a small amount of the solid sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Samples (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

Liquid/Solution Samples : A thin film of a liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable IR-transparent cell.[5]

-

-

Background Spectrum : A background spectrum of the empty sample holder (or pure solvent) is recorded.[6] This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample holder/solvent from the sample spectrum.

-

Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded.[4][7]

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer. For a relatively volatile and thermally stable compound, direct insertion or infusion may be used.[8]

-

Ionization : The sample molecules are ionized. Common ionization techniques include:

-

Electron Ionization (EI) : The sample is bombarded with a high-energy electron beam, which typically causes extensive fragmentation.[8]

-

Electrospray Ionization (ESI) : A solution of the sample is sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions with minimal fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar compounds, this technique ionizes the sample through gas-phase ion-molecule reactions.[9]

-

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[8][10]

-

Detection : The separated ions are detected, and their abundance is recorded.[11]

-

Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.[8]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a new chemical entity.

Caption: Workflow for the spectroscopic analysis of a new chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. forensicresources.org [forensicresources.org]

- 7. measurlabs.com [measurlabs.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. rsc.org [rsc.org]

- 11. acdlabs.com [acdlabs.com]

Ethyl 4-(4-hydroxybutoxy)benzoate solubility in different solvents

An In-Depth Technical Guide to the Solubility of Ethyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 4-hydroxybenzoate (also known as Ethylparaben), a compound structurally similar to Ethyl 4-(4-hydroxybutoxy)benzoate. Due to a lack of publicly available solubility data for this compound, this document focuses on its close analogue to provide relevant insights for researchers, scientists, and professionals in drug development. The guide includes a comprehensive data table summarizing solubility in various solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is crucial for its application in formulation development, synthesis, and purification processes. This guide addresses the solubility of the closely related compound, Ethyl 4-hydroxybenzoate, to serve as a valuable reference point. Ethyl 4-hydroxybenzoate is a well-characterized preservative with established antimicrobial properties[1].

Solubility Data

The solubility of a compound is influenced by factors such as temperature and the pH of the solvent system[1]. The following table summarizes the available quantitative and qualitative solubility data for Ethyl 4-hydroxybenzoate in a range of common laboratory solvents.

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | Very slightly soluble / Slightly soluble | Not Specified | [1][2][3] |

| Methanol | 115 g/100g | 25 | [4] |

| Ethanol (96%) | Freely soluble | Not Specified | [2] |

| Acetone | Soluble / Easily soluble | Not Specified | [1] |

| Ether | Soluble / Freely soluble | Not Specified | [5] |

| Chloroform | Slightly soluble | Not Specified | |

| Carbon Disulfide | Slightly soluble | Not Specified | |

| Petroleum Ether | Slightly soluble | Not Specified | |

| Propylene Glycol | Freely soluble | Not Specified | [5] |

| Benzene | 1.65 g/100g | 25 | [4] |

| Carbon Tetrachloride | 0.9 g/100g | 25 | [4] |

| Peanut Oil | 1 g/100g | 25 | [4] |

| Glycerol | Slightly soluble | Not Specified |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

The solute (e.g., this compound)

-

The desired solvent

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a specific speed and duration to further separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, the tip of the pipette should be kept well below the liquid surface and away from the sediment.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step removes any remaining fine particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is used to determine the concentration of the solute.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100g .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 3. Ethyl 4-hydroxybenzoate, 99% | Fisher Scientific [fishersci.ca]

- 4. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

A Technical Guide to the Anticipated Thermal Properties and Stability of Ethyl 4-(4-hydroxybutoxy)benzoate

Disclaimer: Publicly available literature and databases do not contain specific experimental data on the thermal properties and stability of Ethyl 4-(4-hydroxybutoxy)benzoate. This guide, therefore, provides an in-depth overview of the expected thermal behavior and stability profile of this compound based on data from analogous benzoate esters and established principles of pharmaceutical excipient stability testing. The experimental protocols described are general methodologies applicable to the characterization of such a compound.

Introduction

This compound is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Understanding its thermal properties and stability is crucial for its formulation, processing, storage, and application. This technical guide outlines the anticipated thermal characteristics and stability considerations for this compound, providing a framework for researchers, scientists, and drug development professionals.

Predicted Thermal Properties of Benzoate Esters

The thermal properties of aromatic esters can vary significantly based on their molecular weight, substituents, and crystalline structure. Based on studies of similar compounds, the following table summarizes the expected range of thermal properties for a compound like this compound.

| Thermal Property | Expected Range/Value | Analytical Technique |

| Melting Point (Tm) | Expected to be in the range of other aromatic esters, which can vary from low to mid-temperatures (e.g., 0 to 190 °C).[1] | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔH) | For aromatic esters, this can be up to 160 J/g.[1] | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Tdegr) | Typically measured by the onset temperature in TGA. Aromatic esters are generally stable up to temperatures around 200-300 °C. | Thermogravimetric Analysis (TGA) |

| Thermal Conductivity (λ) | In the liquid state, aromatic esters generally exhibit thermal conductivity values between 0.159 and 0.204 W/(m·K).[1] | Transient Hot Wire Method |

| Heat Capacity (Cp) | The heat capacity of benzoate esters is dependent on temperature and physical state. For example, the heat capacity of methyl benzoate has been studied over a wide temperature range. | Adiabatic Calorimetry |

Stability Profile and Considerations

The stability of a pharmaceutical excipient or active ingredient is a critical factor in ensuring the safety and efficacy of a final product.[2][3][4] Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5]

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis of the ester bond.

-

Humidity: Moisture can facilitate hydrolysis, leading to the formation of 4-hydroxybutoxybenzoic acid and ethanol.

-

Light: Photodegradation can occur, especially in the presence of UV light, potentially leading to the formation of colored impurities.

-

pH: The stability of the ester bond is pH-dependent. It is generally more stable at a neutral pH and susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The presence of oxygen can lead to oxidative degradation, although the benzoate structure is relatively stable against oxidation.

-

Interactions with other excipients: In a formulation, this compound may interact with other components, affecting its stability.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal properties and stability of a compound like this compound.

4.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion.

-

Methodology:

-

A small sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

4.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature.

-

Methodology:

-

A sample (typically 5-10 mg) is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or air).[1]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature is typically reported as the onset temperature of mass loss.

-

4.3. Stability Testing Protocol

-

Objective: To evaluate the stability of the compound under various environmental conditions.

-

Methodology:

-

The compound is stored in controlled environmental chambers under various conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Samples are withdrawn at specified time points (e.g., 0, 3, 6, 12 months).[4]

-

At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay: Quantification of the amount of this compound remaining, typically by a stability-indicating HPLC method.

-

Related Substances: Detection and quantification of any degradation products by HPLC.

-

Water Content: Measurement by Karl Fischer titration.

-

-

Visualizations

Caption: Workflow for the thermal analysis of this compound.

Caption: Logical flow for the stability assessment of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its potential thermal properties and stability can be inferred from the behavior of analogous benzoate esters and the application of standard pharmaceutical testing methodologies. The analytical techniques and protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, which are essential for the successful development and application of this compound.

References

Unveiling the Potential of Ethyl 4-(4-hydroxybutoxy)benzoate: A Technical Guide for Novel Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-(4-hydroxybutoxy)benzoate is a benzoate ester with a flexible hydroxybutoxy side chain, a structure that suggests a wide range of potential applications, from materials science to therapeutic agent development. This technical guide provides a comprehensive overview of this novel compound, including a proposed synthesis pathway, hypothesized applications, and detailed, prospective experimental protocols to evaluate its biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the unique properties of this promising molecule.

Chemical Properties and Synthesis

Based on its chemical structure, this compound is anticipated to be a white to off-white solid at room temperature, with moderate solubility in organic solvents. A plausible and efficient synthetic route is the Williamson ether synthesis, starting from the readily available Ethyl 4-hydroxybenzoate and 4-bromobutanol.

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.

Reaction Scheme:

Ethyl 4-(4-hydroxybutoxy)benzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-hydroxybutoxy)benzoate is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of a wide array of complex molecules. Its unique structure, incorporating a benzoate ester, a flexible butoxy linker, and a terminal hydroxyl group, offers multiple reactive sites for tailored chemical modifications. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its utility in drug discovery and materials science. Detailed experimental protocols for its synthesis are proposed, and its potential role in the development of novel therapeutics and functional materials is discussed.

Introduction

The design and synthesis of novel molecular entities with specific functionalities are central to advancements in medicinal chemistry and materials science. Building blocks that offer multiple points for diversification are of particular interest as they provide a platform for the rapid generation of molecular libraries. This compound emerges as a valuable scaffold, combining the characteristics of an aromatic ester with a flexible aliphatic chain terminating in a reactive hydroxyl group. This combination makes it an ideal candidate for introducing a polar, hydrogen-bonding moiety while maintaining a degree of conformational flexibility, a desirable trait in drug design for optimizing interactions with biological targets.[1][2] Furthermore, the benzoate substructure is a common motif in pharmacologically active compounds and liquid crystals.[3][4][5]

Physicochemical Properties

Table 1: Physicochemical Properties of Starting Materials and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 114-117 | 297-298 | Slightly soluble in water; soluble in ethanol, ether, acetone.[6][7][8] |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 20 | 235 | Miscible with water; soluble in ethanol.[9][10][11] |

| Ethyl 4-(4-bromobutoxy)benzoate | C₁₃H₁₇BrO₃ | 301.18 | - | - | Insoluble in water (predicted). |

Based on these data, this compound is expected to be a high-boiling liquid or a low-melting solid at room temperature. The presence of the hydroxyl group would increase its polarity and water solubility compared to the bromo-precursor.

Synthesis of this compound

A robust and high-yielding synthesis of this compound can be achieved through a two-step process starting from the readily available Ethyl 4-hydroxybenzoate. The proposed synthetic pathway involves a Williamson ether synthesis followed by a nucleophilic substitution to introduce the terminal hydroxyl group.

Proposed Synthetic Pathway

The synthesis initiates with the etherification of Ethyl 4-hydroxybenzoate with a suitable four-carbon bifunctional reagent, such as 1,4-dibromobutane or 4-bromo-1-butanol. The subsequent step involves the conversion of the terminal bromo group to a hydroxyl group.

Experimental Protocols

This procedure is based on the general principles of the Williamson ether synthesis, a reliable method for forming ethers via an SN2 reaction.[12][13]

-

Materials:

-

Ethyl 4-hydroxybenzoate

-

1,4-Dibromobutane (or 4-bromo-1-butanol)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of Ethyl 4-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group.

-

Add an excess of 1,4-dibromobutane (or 4-bromo-1-butanol) to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine in a separatory funnel to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-(4-bromobutoxy)benzoate.

-

Purify the product by column chromatography on silica gel if necessary.

-

This step involves the conversion of the terminal alkyl bromide to a primary alcohol via nucleophilic substitution.[14][15][16]

-

Materials:

-

Ethyl 4-(4-bromobutoxy)benzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water/Ethanol mixture

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve Ethyl 4-(4-bromobutoxy)benzoate in a mixture of water and a co-solvent like ethanol to increase solubility.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography.

-

Applications in Organic Synthesis and Drug Development

The unique structural features of this compound make it a valuable intermediate for various applications.

Role as a Flexible Linker in Drug Design

The butoxy chain provides a flexible spacer, which can be crucial for optimizing the binding of a drug molecule to its target.[1][2][17] The length and flexibility of a linker can significantly impact the potency and pharmacokinetic properties of a drug.[1][2] The terminal hydroxyl group offers a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophores or solubilizing groups.[18][19][20][21]

Precursor for Liquid Crystals

Benzoate esters with alkoxy chains are known to exhibit liquid crystalline properties.[3][4][5][22][23] The length of the alkoxy chain influences the mesophase behavior of these molecules.[3][5] this compound could serve as a precursor for the synthesis of novel liquid crystalline materials by further modification of the terminal hydroxyl group.

Intermediate in the Synthesis of Bioactive Molecules

Benzoate derivatives are found in a variety of biologically active compounds. Sodium benzoate, for instance, is used as a preservative and has been investigated for therapeutic applications.[24][25][26][27] The structural motif of this compound can be incorporated into larger molecules to modulate their biological activity and physicochemical properties.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the known data for Ethyl 4-hydroxybenzoate.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signals for the ethyl ester group (triplet and quartet). - Aromatic protons in the para-substituted pattern. - Methylene protons of the butoxy chain (triplets and multiplets). - A broad singlet for the terminal hydroxyl proton. |

| ¹³C NMR | - Carbonyl carbon of the ester. - Aromatic carbons. - Methylene carbons of the butoxy chain. |

| IR | - O-H stretching band (broad, ~3300 cm⁻¹). - C=O stretching of the ester (~1715 cm⁻¹). - C-O stretching bands. - Aromatic C-H and C=C stretching bands. |

| Mass Spec | - Molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward synthesis from readily available starting materials, combined with its multiple functional groups, makes it an attractive scaffold for the development of new pharmaceuticals and advanced materials. The flexible butoxy linker and the reactive terminal hydroxyl group provide ample opportunities for chemical modification, enabling the fine-tuning of molecular properties for specific applications. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various scientific disciplines.

References

- 1. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linker Design | SpiroChem [spirochem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-hydroksybenzoesan etylu ReagentPlus , 99 120-47-8 [sigmaaldrich.com]

- 8. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 9. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 10. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ark-chem.co.jp [ark-chem.co.jp]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 15. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

- 17. symeres.com [symeres.com]

- 18. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bridging and terminal hydroxyl groups of Zr(OH)4 as active sites for the ultraselective transformation of biomass-based alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 21. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. [Rationale for the use of sodium benzoate in clinical hepatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Theoretical and Experimental Approaches to the Molecular Structure of Ethyl 4-(4-hydroxybutoxy)benzoate: A Technical Guide

Introduction

Ethyl 4-(4-hydroxybutoxy)benzoate is an organic molecule belonging to the benzoate ester family. Its structure, featuring a flexible butoxy chain terminated by a hydroxyl group and an aromatic ethyl benzoate moiety, suggests potential applications in materials science, pharmacology, and as a precursor in organic synthesis. A thorough understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical Studies: A Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the molecular properties of organic compounds from first principles.[2][3] A typical workflow involves geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties.[4][5]

Methodological Approach: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost.[2] For a molecule like this compound, a common and effective approach would involve the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][6] This level of theory is well-suited for calculating the geometries, vibrational frequencies, and electronic properties of organic molecules.[7]

Key steps in the DFT analysis include:

-

Conformational Analysis: The flexible butoxy chain allows for multiple conformers. A potential energy surface (PES) scan around the key rotatable bonds is performed to identify the lowest-energy (most stable) conformer.[8]

-

Geometry Optimization: Starting from the most stable conformer, the molecular geometry is fully optimized without constraints. This process finds the equilibrium structure corresponding to a minimum on the potential energy surface.[5]

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra.[7]

-

Property Calculations: Using the optimized geometry, further calculations are performed to determine key electronic and spectroscopic properties.

Visualization of the Computational Workflow

The logical flow of a comprehensive theoretical study is depicted below. This workflow ensures a systematic investigation from the initial molecular model to the final analysis of its chemical properties.

Experimental Protocols

Experimental work is essential to synthesize the target compound and validate the theoretical predictions. The protocols below describe a plausible synthesis route and the standard analytical techniques for characterization.

Synthesis Protocol: Williamson Ether Synthesis

A common method for preparing aryl ethers is the Williamson ether synthesis. This approach can be adapted to synthesize this compound from commercially available starting materials.[9]

Reaction Scheme: Ethyl 4-hydroxybenzoate + 4-bromo-1-butanol → this compound

Materials:

-

Ethyl 4-hydroxybenzoate

-

4-bromo-1-butanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add Ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 4-bromo-1-butanol (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 80°C and maintain it under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Characterization Protocols

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.[10][11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded to identify the characteristic functional groups. Key vibrational bands would include the C=O stretch of the ester, the C-O stretches of the ether and ester, the broad O-H stretch of the alcohol, and the aromatic C-H and C=C stretches.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would be used to confirm the connectivity of the molecule. Expected signals would correspond to the aromatic protons, the protons of the ethyl group, and the distinct methylene protons of the hydroxybutoxy chain.[1]

-

¹³C-NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chains.

-

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol or methanol, would reveal the electronic transitions within the molecule, primarily associated with the π-system of the aromatic ring.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.[9]

Data Presentation

A theoretical study would generate a wealth of quantitative data. The following tables illustrate how this data would be structured for clear analysis and comparison with experimental values.

Table 1: Optimized Geometrical Parameters

This table would contain selected bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

| Parameter | Atom Involved | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | |||

| r(C=O) | C₇=O₁ | (e.g., 1.215) | - |

| r(C-O) | C₆-O₂ | (e.g., 1.360) | - |

| r(C-O) | O₂-C₈ | (e.g., 1.452) | - |

| Bond Angles | |||

| ∠(O-C-C) | O₂-C₆-C₅ | (e.g., 124.5) | - |

| ∠(C-O-C) | C₆-O₂-C₈ | (e.g., 118.0) | - |

| Dihedral Angles | |||

| τ(C-C-O-C) | C₅-C₆-O₂-C₈ | (e.g., 179.8) | - |

| τ(O-C-C-O) | O₂-C₈-C₉-C₁₀ | (e.g., -65.2) | - |

Table 2: Calculated Vibrational Frequencies

This table would list the most significant vibrational modes and their corresponding frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| ν(O-H) | (e.g., 3550) | - | Hydroxyl stretch |

| ν(C-H) aromatic | (e.g., 3080) | - | Aromatic C-H stretch |

| ν(C-H) aliphatic | (e.g., 2950) | - | Aliphatic C-H stretch |

| ν(C=O) | (e.g., 1715) | - | Ester carbonyl stretch |

| ν(C=C) aromatic | (e.g., 1605) | - | Aromatic ring stretch |

| ν(C-O) ether | (e.g., 1255) | - | Aryl-alkyl ether C-O stretch |

Table 3: Electronic and Global Reactivity Descriptors

This table would summarize key electronic properties derived from Frontier Molecular Orbital (FMO) analysis.

| Property | Symbol | Calculated Value |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | (e.g., -6.5 eV) |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | (e.g., -1.2 eV) |

| HOMO-LUMO Energy Gap | ΔE | (e.g., 5.3 eV) |

| Dipole Moment | µ | (e.g., 3.8 Debye) |

| Ionization Potential | IP | (e.g., 6.5 eV) |

| Electron Affinity | EA | (e.g., 1.2 eV) |

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. baranlab.org [baranlab.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. upload.wikimedia.org [upload.wikimedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Preparation and Characterization of Chitin Benzoic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate, a valuable intermediate in the development of various pharmaceuticals and functional materials. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis proceeds by the reaction of ethyl 4-hydroxybenzoate with 4-chloro-1-butanol in the presence of a base, as depicted in the following scheme:

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of this compound is provided below.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl 4-hydroxybenzoate | ReagentPlus®, 99% | Sigma-Aldrich |

| 4-Chloro-1-butanol | 98% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | Anhydrous, 99% | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Deionized Water | - | - |

| Anhydrous Sodium Sulfate | ACS Grade | VWR |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Column for chromatography

-

Silica gel (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (1.66 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-dimethylformamide (DMF, 40 mL).

-

Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add 4-chloro-1-butanol (1.31 g, 12 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.[1][2] The column should be packed using a slurry of silica gel in hexane. The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane). Collect the fractions containing the desired product, as identified by TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of Starting Material

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 114-117 | White crystalline powder |

Table 2: Expected Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~7.95 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 4.35 (q, 2H, -OCH₂CH₃), 4.05 (t, 2H, Ar-OCH₂-), 3.75 (t, 2H, -CH₂OH), 1.95 (m, 2H, -OCH₂CH₂-), 1.80 (m, 2H, -CH₂CH₂OH), 1.38 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~166.5 (C=O), ~162.5 (Ar-C-O), ~131.5 (Ar-CH), ~122.0 (Ar-C-C=O), ~114.0 (Ar-CH), ~68.0 (Ar-OCH₂-), ~62.0 (-CH₂OH), ~60.5 (-OCH₂CH₃), ~29.0 (-OCH₂CH₂-), ~25.5 (-CH₂CH₂OH), ~14.5 (-OCH₂CH₃) |

| FT-IR (KBr), ν (cm⁻¹) | ~3400 (O-H stretch, alcohol), ~2950 (C-H stretch, aliphatic), ~1710 (C=O stretch, ester), ~1605, ~1510 (C=C stretch, aromatic), ~1280, ~1100 (C-O stretch) |

| Melting Point | To be determined experimentally |

| Appearance | Expected to be a solid |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Ethyl 4-(4-hydroxybutoxy)benzoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Ethyl 4-(4-hydroxybutoxy)benzoate using column chromatography. The methodologies outlined are based on established principles for the purification of benzoate esters and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both an ester and a hydroxyl group, gives it a moderate polarity. Synthesis of this compound typically yields a crude product containing unreacted starting materials and by-products. Column chromatography is an effective method for isolating the desired compound to a high degree of purity. This protocol details the materials, equipment, and step-by-step procedures for successful purification.

Principle of Separation

The purification of this compound by column chromatography relies on the principle of differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase passes through it. In this case, a normal-phase chromatography setup is employed.

-

Stationary Phase: Silica gel, a highly polar adsorbent, is used as the stationary phase.

-

Mobile Phase: A solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used as the mobile phase.

-

Separation Mechanism: The components of the crude mixture are separated based on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and will travel further up the column with the mobile phase, thus eluting first. More polar compounds will have a stronger affinity for the silica gel and will elute later. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Due to the presence of a hydroxyl group and an ester group, this compound is expected to be more polar than non-polar impurities and less polar than highly polar impurities such as any unreacted diol or acid starting materials.

Experimental Protocol

This protocol is based on general procedures for the purification of benzoate esters by flash column chromatography.[1][2]

Materials and Equipment

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (or petroleum ether), HPLC grade

-

Ethyl acetate, HPLC grade

-

Glass chromatography column

-

Separatory funnel (for loading the sample and eluent)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Air or nitrogen source for flash chromatography (optional)

Procedure

1. Preparation of the Column

-

Select a glass column of appropriate size based on the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

-

In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

-

Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

-

Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica gel to protect the surface.

2. Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

-

Carefully apply the prepared sample to the top of the silica gel column.

3. Elution and Fraction Collection

-

Begin the elution with the least polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

-

Maintain a constant flow of the eluent through the column. For flash chromatography, apply gentle air or nitrogen pressure.

-

Collect the eluate in fractions of appropriate volume in separate test tubes or flasks.

-

Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of increasing polarity. A suggested gradient could be from 95:5 to 70:30 hexanes:ethyl acetate.

4. Monitoring the Separation

-

Monitor the progress of the separation by Thin Layer Chromatography (TLC).

-

Spot small aliquots from the collected fractions onto a TLC plate.

-

Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 80:20 hexanes:ethyl acetate).

-

Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

The Rf value of the product can be used to identify the fractions containing the pure compound. For benzoate esters, an Rf of 0.2-0.4 in the chosen TLC solvent system is often targeted for good separation on the column.

5. Isolation of the Purified Product

-

Combine the fractions that contain the pure this compound as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).

Data Presentation

The following table presents representative data for the purification of this compound.

| Parameter | Crude Product | Purified Product |

| Appearance | Yellowish oil | Colorless oil |

| Mass | 5.0 g | 3.8 g |

| Purity (by HPLC) | 75% | >98% |

| Yield | - | 76% |

| TLC Rf Value | Multiple spots | Single spot at Rf ~0.3 |

| (Mobile Phase for TLC) | (80:20 Hexanes:Ethyl Acetate) | (80:20 Hexanes:Ethyl Acetate) |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Purification Principle

Caption: Principle of separation by polarity in column chromatography.

References

Application Notes and Protocols for the Recrystallization of Ethyl 4-(4-hydroxybutoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Ethyl 4-(4-hydroxybutoxy)benzoate via recrystallization. The techniques outlined are based on established principles of crystallization for aromatic esters and are intended to guide researchers in achieving high-purity material.

Introduction

This compound is an aromatic ester with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and liquid crystals. The purity of this compound is critical for its intended use and for ensuring reproducible results in downstream applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain in the solution.[1][3]

Physical and Chemical Properties

| Property | Ethyl 4-hydroxybenzoate | Notes |

| Appearance | White crystalline powder[4][5] | This compound is expected to be a solid at room temperature. |

| Melting Point | 114-117 °C[4] | The melting point of the target compound will be a key indicator of purity. |

| Solubility | ||

| in Water | Slightly soluble[4][5] | The butoxy chain in the target compound may slightly decrease water solubility. |

| in Ethanol | Soluble[4][6] | Good solubility in alcohols is common for this class of compounds. |

| in Ether | Soluble[4][6] | |

| in Acetone | Soluble[4][5] |

Solvent Selection for Recrystallization

The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

-

The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

-

Impurities should be either highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound, which contains an ester, a hydroxyl group, and an aromatic ring, several solvents and solvent systems are promising candidates.

| Solvent/Solvent System | Rationale | Potential Issues |

| Ethanol | The presence of a hydroxyl group and the ester functionality suggests good solubility in ethanol at elevated temperatures.[7] | The compound might be too soluble even at low temperatures, leading to poor recovery. |

| Ethanol/Water | A mixed solvent system can be used to fine-tune the solubility. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization.[8][9] | Oiling out may occur if the anti-solvent is added too quickly or if the solution is supersaturated.[10] |

| Acetone/Hexane | Acetone is a good solvent for polar organic molecules, while hexane can act as an anti-solvent to decrease solubility upon cooling.[7] | Similar to ethanol/water, careful addition of the anti-solvent is necessary. |

| Toluene | Aromatic solvents can be effective for recrystallizing aromatic compounds.[11] | May be less effective for compounds with polar functional groups. |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes the purification of this compound using a single solvent, such as ethanol.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Watch glass

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture on a hot plate with gentle stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[3]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

-

Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the melting point and calculate the percent recovery.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when a single solvent does not provide the desired solubility characteristics. Here, an ethanol/water system is described.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Watch glass

Procedure:

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

-

Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-